Biological Activity and Target Engagement: Absence of Comparative Potency Data Precludes Differentiation Claims
No published IC₅₀, EC₅₀, Kd, or Ki values were identified for 2-Amino-5-(3-cyanophenyl)pyridine-4-carboxylic acid (CAS 1261905-60-5) in any peer-reviewed study or patent. The structurally related compound {[5-(3-cyanophenyl)-3-hydroxypyridine-2-carbonyl]amino}-acetic acid (US8598210) demonstrated EGLN-1 inhibition with an IC₅₀ of 190 nM [1], but this comparator differs at the 2-position (3-hydroxy-2-carbonyl-aminoacetic acid vs. 2-amino), the 4-position (unsubstituted vs. carboxylic acid), and in the absence of the 4-carboxylic acid that is central to the target compound's fragment-elaboration utility. The 2-aminopyridine kinase inhibitor class (WO20090197862) reports activity against KDR, Tie-2, Flt3, and FGFR3 [2], yet no quantitative data exist for any compound bearing the precise 2-amino-4-carboxy-5-(3-cyanophenyl) substitution pattern. A direct head-to-head comparison cannot be constructed.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | {[5-(3-Cyanophenyl)-3-hydroxypyridine-2-carbonyl]amino}-acetic acid: IC₅₀ = 190 nM (EGLN-1) |
| Quantified Difference | Not calculable—target compound data absent |
| Conditions | EGLN-1 enzyme activity assay via MALDI-TOF mass spectrometry |
Why This Matters
Without quantitative potency data for the target compound, a procurement decision based on biological differentiation from the EGLN-1 inhibitor comparator (190 nM) or any kinase-targeted 2-aminopyridine analog cannot be scientifically justified.
- [1] BindingDB. BDBM107714: {[5-(3-Cyanophenyl)-3-hydroxypyridine-2-carbonyl]amino}-acetic acid. IC₅₀ = 190 nM, EGLN-1 assay. US8598210, US8722895, US9598370. View Source
- [2] Kan, J. et al. 2-Aminopyridine compounds useful as kinase inhibitors. Patent Publication WO20090197862. 2009. View Source
